

Protein Kinase C (19-36) solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B15621543

Get Quote

Application Notes and Protocols for Protein Kinase C (19-36)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Protein Kinase C (19-36)**, a pseudosubstrate peptide inhibitor of Protein Kinase C (PKC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cellular and molecular biology research.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The peptide PKC (19-36) corresponds to the pseudosubstrate region (residues 19-36) of PKC, which acts as an autoinhibitory domain. By mimicking the substrate, PKC (19-36) competitively binds to the active site of PKC, thereby inhibiting its kinase activity. This makes it a valuable tool for studying the physiological and pathological roles of PKC.

PKC (19-36) has been utilized in research to investigate the involvement of PKC in various cellular processes. For instance, it has been shown to attenuate vascular hyperproliferation



and hypertrophy induced by high glucose and to inhibit DNA and protein synthesis in vascular smooth muscle cells.[1][2]

Physicochemical Properties and Solubility

Proper handling and storage of PKC (19-36) are critical for maintaining its biological activity. The peptide is typically supplied as a lyophilized powder.

Table 1: Physicochemical and Solubility Data for PKC (19-36)

Property	Value	Source(s)
Molecular Weight	2151.48 g/mol	[1]
Amino Acid Sequence	Arg-Phe-Ala-Arg-Lys-Gly-Ala- Leu-Arg-Gln-Lys-Asn-Val-His- Glu-Val-Lys-Asn	[1][3]
Appearance	Lyophilized powder	
Solubility	Soluble in water up to 2 mg/mL	[1]
Alternative Solvents	0.9% Saline, Distilled Water	[4]

Storage and Stability

To ensure the integrity and activity of the peptide, it is essential to adhere to the recommended storage conditions.

Table 2: Storage Conditions for PKC (19-36)



Condition	Duration	Recommendations	Source(s)
Lyophilized Powder	Long-term	Store at -20°C or -80°C.	[1][5]
Stock Solution	Up to 4 weeks	Aliquot and store at -20°C.	[6]
Stock Solution (-20°C)	1 month	Sealed storage, away from moisture and light.	[5]
Stock Solution (-80°C)	6 months	Sealed storage, away from moisture and light, under nitrogen.	[5]

Note: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation of the peptide.

Experimental ProtocolsPreparation of a Stock Solution

This protocol describes the preparation of a 1 mM stock solution of PKC (19-36).

Materials:

- PKC (19-36) lyophilized powder
- Sterile, nuclease-free water or 0.9% saline
- Sterile microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized PKC (19-36) to ensure the powder is at the bottom.
- Calculate the volume of solvent required to achieve the desired stock concentration. For a 1 mM stock solution, use the following formula:



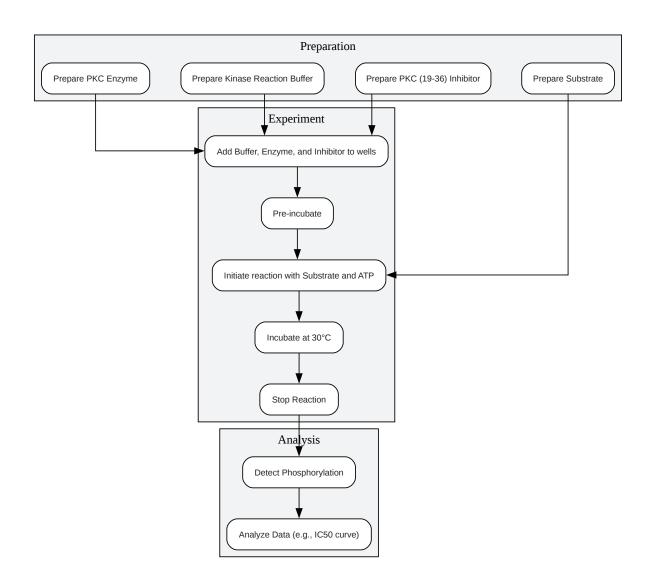
- Volume (μL) = (Mass of peptide (mg) / 2151.48 g/mol) * 1,000,000
- Carefully add the calculated volume of sterile water or saline to the vial.
- Gently vortex or pipette up and down to dissolve the peptide completely. Ensure the solution is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C for short-term use (up to 4 weeks) or -80°C for long-term storage (up to 6 months).[5][6]

In Vitro Kinase Assay

This protocol provides a general workflow for using PKC (19-36) as an inhibitor in an in vitro PKC kinase assay.

Workflow for In Vitro Kinase Assay





Click to download full resolution via product page

Caption: Workflow for an in vitro PKC kinase assay using PKC (19-36).



Materials:

- Purified PKC enzyme
- PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
- PKC (19-36) stock solution
- Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 μM ATP)
- [y-32P]ATP or fluorescently labeled ATP
- Phosphocellulose paper or other method for detecting phosphorylation
- Scintillation counter or fluorescence plate reader

Procedure:

- Prepare a dilution series of PKC (19-36): Dilute the stock solution in kinase reaction buffer to achieve a range of final concentrations (e.g., 0.01 μM to 10 μM).
- Set up the kinase reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, purified PKC enzyme, and the desired concentration of PKC (19-36) or a vehicle control (water or saline).
- Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction: Add the PKC substrate and [y-32P]ATP (or fluorescently labeled ATP) to start the reaction.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
- Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.



- Detection: Wash the phosphocellulose paper to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter or detect the fluorescence signal using a plate reader.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The reported IC₅₀ for PKC (19-36) is approximately 0.18 μM.[2][5]

Cell-Based Assays

PKC (19-36) can be introduced into cells to study its effects on cellular processes. Due to its peptidic nature, efficient delivery into the cytoplasm may require specific techniques.

Signaling Pathway Inhibition by PKC (19-36)



Click to download full resolution via product page

Caption: Inhibition of the PKC signaling pathway by PKC (19-36).

Methods for Intracellular Delivery:

- Microinjection: Direct injection of the peptide into the cytoplasm.
- Electroporation: Application of an electrical field to transiently permeabilize the cell membrane.
- Peptide Transduction Domains (PTDs): Conjugation of PKC (19-36) to a PTD (e.g., TAT peptide) to facilitate its entry into cells.



• Lipid-based Transfection Reagents: Encapsulation of the peptide in liposomes.

General Protocol for Cell-Based Assay:

- Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth medium.
- Peptide Delivery: Introduce PKC (19-36) into the cells using one of the methods described above. Include appropriate controls, such as a vehicle control or a scrambled peptide control. For example, [Glu27]-PKC (19-36) can be used as an inactive control.[7]
- Incubation: Incubate the cells for a sufficient period to allow for the desired cellular effects to occur. This time will vary depending on the specific assay and cell type.
- Stimulation (if applicable): Treat the cells with an agonist or stimulus to activate the PKC pathway (e.g., phorbol esters, growth factors).
- Assay: Perform the desired downstream analysis, such as:
 - Western Blotting: To analyze the phosphorylation status of known PKC substrates.
 - Proliferation Assays (e.g., MTT, BrdU): To assess the effect on cell growth.
 - Gene Expression Analysis (e.g., qPCR, RNA-seq): To measure changes in target gene expression.
 - Immunofluorescence: To visualize changes in protein localization or cellular morphology.

Data Interpretation and Troubleshooting

- Specificity: While PKC (19-36) is a potent inhibitor of PKC, it is important to consider potential off-target effects. It is a poor inhibitor of cAMP-dependent protein kinase but shows moderate inhibition of myosin light chain kinase.[7]
- Inhibitor Concentration: The effective concentration of PKC (19-36) may vary depending on the specific PKC isoform, the cell type, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.



Control Experiments: Always include appropriate controls in your experiments. A vehicle
control is essential to account for any effects of the solvent. An inactive or scrambled peptide
control is highly recommended to ensure the observed effects are specific to the inhibition of
PKC.

By following these guidelines, researchers can effectively utilize PKC (19-36) as a tool to investigate the intricate roles of Protein Kinase C in cellular signaling and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rndsystems.com [rndsystems.com]
- 2. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 3. Thermo Scientific Protein Kinase C (19-36) 0.5 mg | Buy Online | Thermo Scientific™ |
 Fisher Scientific [fishersci.no]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Protein Kinase C (19-36) solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621543#protein-kinase-c-19-36-solubility-andpreparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com